1-Ethyl-2-(heptadec-1-en-1-yl)-1-(2-hydroxyethyl)-1H-imidazol-1-ium bromide
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Overview
Description
1-Ethyl-2-(heptadec-1-en-1-yl)-1-(2-hydroxyethyl)-1H-imidazol-1-ium bromide is a synthetic organic compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. They are often used in various industrial and scientific applications due to these properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(heptadec-1-en-1-yl)-1-(2-hydroxyethyl)-1H-imidazol-1-ium bromide typically involves the quaternization of an imidazole ring. The process may include:
Alkylation of Imidazole: Reacting imidazole with ethyl bromide to form 1-ethylimidazole.
Addition of Heptadec-1-en-1-yl Group: Introducing the heptadec-1-en-1-yl group through a nucleophilic substitution reaction.
Hydroxyethylation: Adding the hydroxyethyl group to the imidazole ring.
Quaternization: Finally, the compound is quaternized with bromide to form the desired ionic liquid.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-(heptadec-1-en-1-yl)-1-(2-hydroxyethyl)-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond in the heptadec-1-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The bromide ion can be substituted with other anions, such as chloride or acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Silver nitrate (AgNO₃) can be used to facilitate the substitution of bromide with other anions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alkyl chains.
Substitution: Various ionic liquids with different anions.
Scientific Research Applications
1-Ethyl-2-(heptadec-1-en-1-yl)-1-(2-hydroxyethyl)-1H-imidazol-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a solvent or catalyst in organic synthesis and electrochemical applications.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve both hydrophilic and hydrophobic substances.
Industry: Utilized in processes such as separation, purification, and as a lubricant in high-temperature applications.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(heptadec-1-en-1-yl)-1-(2-hydroxyethyl)-1H-imidazol-1-ium bromide depends on its application:
Solvent: Its ionic nature allows it to dissolve a wide range of substances by disrupting intermolecular forces.
Catalyst: It can stabilize transition states and intermediates in chemical reactions, thereby lowering activation energy.
Drug Delivery: Its amphiphilic nature enables it to interact with both hydrophilic and hydrophobic molecules, facilitating their transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methylimidazolium bromide: Another imidazolium-based ionic liquid with similar properties but different alkyl chain lengths.
1-Ethyl-3-methylimidazolium acetate: Similar structure but with acetate as the anion.
1-Hexyl-3-methylimidazolium chloride: Similar structure but with a hexyl group and chloride as the anion.
Uniqueness
1-Ethyl-2-(heptadec-1-en-1-yl)-1-(2-hydroxyethyl)-1H-imidazol-1-ium bromide is unique due to its specific combination of alkyl chains and functional groups, which confer distinct solubility, reactivity, and thermal stability properties compared to other imidazolium-based ionic liquids.
Properties
CAS No. |
61272-44-4 |
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Molecular Formula |
C24H45BrN2O |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-(1-ethyl-2-heptadec-1-enylimidazol-1-ium-1-yl)ethanol;bromide |
InChI |
InChI=1S/C24H45N2O.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-25-20-21-26(24,4-2)22-23-27;/h18-21,27H,3-17,22-23H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
QPHCXFDVTSJPTC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC1=NC=C[N+]1(CC)CCO.[Br-] |
Origin of Product |
United States |
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